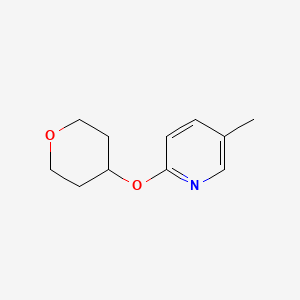
5-Cyclopropylpyridin-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2445792-89-0 . It has a molecular weight of 170.64 and is typically in powder form . The IUPAC name for this compound is 5-cyclopropylpyridin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpyridin-3-amine hydrochloride is1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-3-amine hydrochloride is a powder at room temperature . It has a molecular weight of 170.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Modifications
5-Cyclopropylpyridin-3-amine hydrochloride is involved in chemical synthesis and modifications, contributing to the development of various compounds. For instance, it can participate in reactions facilitated by copper-promoted N-cyclopropylation, utilizing cyclopropylboronic acid and copper acetate under specific conditions to yield N-cyclopropyl derivatives. This method is applicable to anilines and primary and secondary aliphatic amines, offering a pathway to synthesize compounds with potential biological activities or for further chemical transformations (Bénard, Neuville, & Zhu, 2010).
Photophysical Studies and Material Science
In the realm of photophysical studies and material science, derivatives of 5-Cyclopropylpyridin-3-amine hydrochloride, such as those with modifications at the amino positions of benzo[a]phenoxazines, have been explored for their photophysical characteristics and photostability. These studies are crucial for understanding the behavior of such compounds under various conditions and their potential applications in material science, particularly in the development of new photostable materials with specific properties (Raju et al., 2016).
Catalytic Reactions and Compound Synthesis
The compound also plays a role in catalytic reactions, such as selective amination of polyhalopyridines catalyzed by palladium-xantphos complexes. This process emphasizes the compound's utility in synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical industries. The high selectivity and yield of these reactions highlight the compound's importance in facilitating efficient and targeted chemical synthesis (Ji, Li, & Bunnelle, 2003).
Advanced Organic Synthesis
Furthermore, 5-Cyclopropylpyridin-3-amine hydrochloride contributes to the advanced synthesis of organic compounds, such as the development of N-substituted 2-amino-1,6-naphthyridine derivatives via microwave irradiation. This method represents a significant advancement in organic synthesis, providing a rapid, efficient, and scalable approach to synthesizing complex molecules, which could be beneficial for drug discovery and development processes (Han et al., 2010).
Safety and Hazards
Orientations Futures
While specific future directions for 5-Cyclopropylpyridin-3-amine hydrochloride are not mentioned in the search results, there is a general trend in the pharmaceutical industry towards the development of novel peptides that have a quick onset, low side effects, with enhanced cognitive function . This could potentially include compounds like 5-Cyclopropylpyridin-3-amine hydrochloride.
Propriétés
IUPAC Name |
5-cyclopropylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-7(4-10-5-8)6-1-2-6;/h3-6H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNONAWXLZNVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
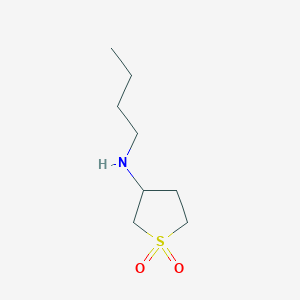
![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

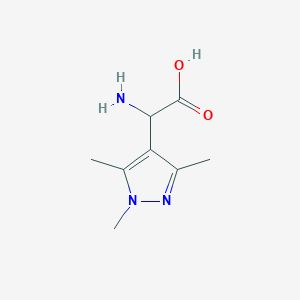
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)

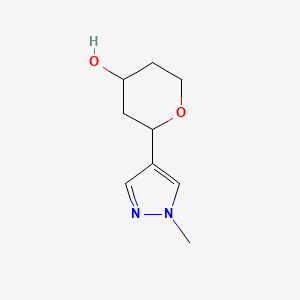

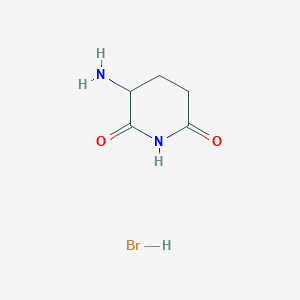
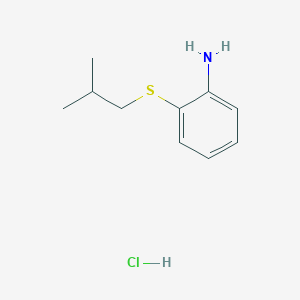
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)

